trans-3,4-Dihydroxypiperidine
Overview
Description
trans-3,4-Dihydroxypiperidine: is a polyhydroxylated alkaloid that belongs to the family of piperidine derivatives. This compound is characterized by the presence of two hydroxyl groups attached to the third and fourth carbon atoms of the piperidine ring in a trans configuration. It has garnered significant interest due to its potential pharmacological properties, including anti-HIV activity .
Mechanism of Action
Target of Action
It is suggested that this compound may prove to be an anti-hiv pharmacophore , indicating potential interaction with HIV-related targets.
Mode of Action
Given the potential anti-HIV activity
Biochemical Pathways
If the compound does indeed exhibit anti-HIV activity , it could potentially influence pathways related to viral replication or host immune response.
Result of Action
If the compound does have anti-HIV activity , it could potentially inhibit viral replication, leading to a decrease in viral load.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dihydroxypiperidine typically involves the oxidation of 1,2,5,6-tetrahydropyridines. One common method is the biotransformation using mycelial fungi such as Cunninghamella verticillata, which selectively oxidizes 1,2,5,6-tetrahydropyridines to the corresponding trans-diol . Another method involves the oxidation of 1-benzyl-1,2,5,6-tetrahydropyridine with trifluoroperacetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the biotransformation approach using fungi offers a scalable and environmentally friendly route for its synthesis .
Chemical Reactions Analysis
Types of Reactions: trans-3,4-Dihydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Trifluoroperacetic acid is commonly used for oxidation reactions.
Reduction: Standard reducing agents like sodium borohydride can be used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant pharmacological applications .
Scientific Research Applications
Comparison with Similar Compounds
trans-1-Benzyl-3,4-dihydroxypiperidine: This compound shares a similar structure but includes a benzyl group, which alters its pharmacological properties.
trans-3,4-Dihydroxypyrrolidine: Another similar compound with a pyrrolidine ring instead of a piperidine ring.
Properties
IUPAC Name |
(3R,4R)-piperidine-3,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWMVPZODQBRB-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306439 | |
Record name | rel-(3R,4R)-3,4-Piperidinediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39640-71-6 | |
Record name | rel-(3R,4R)-3,4-Piperidinediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39640-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(3R,4R)-3,4-Piperidinediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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